Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate
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Overview
Description
“Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate” is a product used for proteomics research . Its molecular formula is C10H11NO2S2 and has a molecular weight of 241.33 .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results. This compound is used in proteomics research , which suggests it may be involved in protein-related reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the search results. Its molecular formula is C10H11NO2S2 and it has a molecular weight of 241.33 , but other properties like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Characterization : The compound has been synthesized through various methods, demonstrating its chemical versatility and potential for modification. For instance, it has been obtained from reactions involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, characterized by elementary analysis and MHz spectrometry, and its fluorescence properties have been investigated (Guo Pusheng, 2009). Another study presented a safe and efficient process for the preparation of a related compound, ethyl 2-methylthiophene-3-carboxylate, showcasing operational simplicity and avoidance of strong bases (M. Kogami, N. Watanabe, 2011).
Chemical Stability and Reactivity
- Chemical Stability and Complex Formation : Research has focused on the acid-base properties, solubility, and chemical stability of related thiophene-carboxylate compounds, including the preparation and isolation of complexes with metals like Cu(II), Co(II), and Ni(II) (L. Chekanova et al., 2014).
Applications in Dye Synthesis
- Dye Synthesis and Application : Studies have highlighted the use of related thiophene-carboxylate compounds in the synthesis of dyes for textiles. For example, ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate and its analogs have been synthesized and used for dyeing polyester and nylon fabrics, showing excellent fastness to perspiration and sublimation (Isaac Oluwatobi Abolude et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S2/c1-4-7-6(2)15-9(11-5-14)8(7)10(12)13-3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQCDDFWOUZGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)N=C=S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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